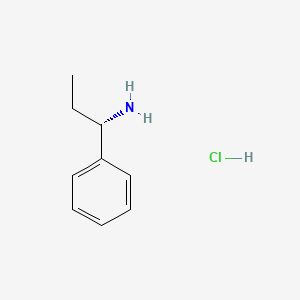

(S)-1-phenylpropan-1-amine hydrochloride

描述

(S)-1-phenylpropan-1-amine hydrochloride is a chiral amine compound with a phenyl group attached to the alpha carbon of the amine. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry. Its hydrochloride salt form enhances its solubility in water, making it more convenient for various applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-phenylpropan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the catalytic hydrogenation of 1-phenylpropan-1-one using a chiral catalyst to ensure the production of the (S)-enantiomer. The reaction is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

化学反应分析

Types of Reactions

(S)-1-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学研究应用

(S)-1-phenylpropan-1-amine hydrochloride is used in various scientific research applications:

Chemistry: As a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

作用机制

The mechanism of action of (S)-1-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

相似化合物的比较

Similar Compounds

®-1-phenylpropan-1-amine hydrochloride: The enantiomer of (S)-1-phenylpropan-1-amine hydrochloride, with different biological activity.

1-phenylethylamine: A structurally similar compound with a shorter carbon chain.

2-phenylpropan-2-amine: A compound with the amine group attached to the beta carbon.

Uniqueness

This compound is unique due to its chiral nature and the specific positioning of the phenyl group. This configuration imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and pharmaceutical development.

生物活性

(S)-1-phenylpropan-1-amine hydrochloride, also known as (S)-amphetamine hydrochloride, is a chiral compound belonging to the class of phenethylamines. Its biological activity has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. This article explores the compound's pharmacodynamics, effects on neurotransmitter systems, and relevant case studies.

This compound has the molecular formula CHClN and a molar mass of approximately 173.67 g/mol. The compound is characterized by a phenyl group attached to a propanamine backbone, making it structurally similar to other amphetamines.

(S)-amphetamine primarily acts as a central nervous system stimulant. Its biological activity is largely attributed to its ability to:

- Increase the release of neurotransmitters : It enhances the release of dopamine and norepinephrine in the brain, which are critical for attention and focus.

- Inhibit reuptake : The compound inhibits the reuptake of these neurotransmitters, prolonging their action in synaptic clefts.

These mechanisms contribute to its efficacy in improving attention span and reducing hyperactive behavior in ADHD patients.

Neurotransmitter Interaction

The interaction of (S)-amphetamine with neurotransmitter systems is crucial for its therapeutic effects. Key findings include:

- Dopaminergic System : Studies have shown that (S)-amphetamine significantly increases dopamine levels in the prefrontal cortex, which is associated with improved cognitive functions such as attention and memory .

- Noradrenergic System : The compound also raises norepinephrine levels, which plays a role in arousal and alertness .

Case Studies

- ADHD Treatment : A clinical trial involving children diagnosed with ADHD demonstrated that treatment with (S)-amphetamine resulted in significant improvements in attention and behavior compared to placebo groups . The study reported a decrease in ADHD symptoms by approximately 40% after eight weeks of treatment.

- Narcolepsy Management : In patients with narcolepsy, (S)-amphetamine has been shown to reduce excessive daytime sleepiness effectively. A double-blind study indicated that patients experienced a 30% improvement in wakefulness after administration of (S)-amphetamine compared to baseline measurements .

Safety and Toxicity

While (S)-amphetamine is effective for therapeutic use, it is essential to consider its safety profile:

- Side Effects : Common side effects include insomnia, decreased appetite, and increased heart rate. In some cases, it can lead to more severe cardiovascular issues if misused or taken in high doses .

- Potential for Abuse : Due to its stimulant properties, there is a risk of abuse and dependence associated with (S)-amphetamine, necessitating careful prescription practices.

Comparative Biological Activity

A comparison of the biological activity between (S)-amphetamine and its enantiomer (R)-amphetamine reveals significant differences:

| Compound | Biological Activity | Therapeutic Use |

|---|---|---|

| (S)-Amphetamine | Higher efficacy in increasing dopamine release | ADHD, narcolepsy |

| (R)-Amphetamine | Lower efficacy; less stimulant effect | Limited therapeutic use |

Research indicates that the (S)-enantiomer exhibits greater potency in terms of both pharmacological effects and therapeutic outcomes compared to its (R) counterpart .

属性

IUPAC Name |

(1S)-1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVMJKAAXNELJW-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659283 | |

| Record name | (1S)-1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19146-52-2 | |

| Record name | Benzenemethanamine, α-ethyl-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19146-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。